2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dioxoisoindole moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of solvents and the use of high-purity reagents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where chlorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly use reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and dioxoisoindole moiety play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of chlorine atoms and the dioxoisoindole structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
5836-69-1 |
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Molecular Formula |
C22H11Cl3N2O5 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H11Cl3N2O5/c23-11-2-5-14(16(24)8-11)19(28)26-18-6-3-12(9-17(18)25)27-20(29)13-4-1-10(22(31)32)7-15(13)21(27)30/h1-9H,(H,26,28)(H,31,32) |
InChI Key |
BPMXHAKAJHRCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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